Cas no 1472015-39-6 (1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)

1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine
- 1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine
- 1472015-39-6
- AKOS015144865
- EN300-1108043
-
- インチ: 1S/C6H8F3N3O/c7-6(8,9)13-4-3-12-2-1-5(10)11-12/h1-2H,3-4H2,(H2,10,11)
- InChIKey: AAOBCTXEYGOMMV-UHFFFAOYSA-N
- ほほえんだ: FC(OCCN1C=CC(N)=N1)(F)F
計算された属性
- せいみつぶんしりょう: 195.06194637g/mol
- どういたいしつりょう: 195.06194637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 53.1Ų
1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108043-2.5g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1108043-0.1g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1108043-0.5g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1108043-1.0g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 1g |
$1500.0 | 2023-05-27 | ||
Enamine | EN300-1108043-5.0g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 5g |
$4349.0 | 2023-05-27 | ||
Enamine | EN300-1108043-5g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1108043-10g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1108043-0.05g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1108043-0.25g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1108043-10.0g |
1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |
1472015-39-6 | 10g |
$6450.0 | 2023-05-27 |
1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amineに関する追加情報
Compound CAS No. 1472015-39-6: 1-2-(Trifluoromethoxy)ethyl-1H-pyrazol-3-amine
The compound with CAS No. 1472015-39-6, known as 1-2-(Trifluoromethoxy)ethyl-1H-pyrazol-3-amine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound is notable for its unique structure, which incorporates a pyrazole ring, a trifluoromethoxy group, and an amine functional group. These structural features contribute to its potential applications in drug discovery and pest control.
Pyrazole rings are heterocyclic aromatic compounds that are widely used in medicinal chemistry due to their ability to interact with various biological targets. The presence of the trifluoromethoxy group further enhances the compound's properties, such as lipophilicity and metabolic stability, which are critical for drug candidates. Recent studies have highlighted the importance of trifluoromethoxy groups in modulating the pharmacokinetic profiles of molecules, making them valuable in the design of bioactive compounds.
The synthesis of 1H-pyrazol-3-amine derivatives has been extensively explored in recent years. Researchers have developed efficient methodologies to construct these compounds, often employing one-pot reactions or microwave-assisted synthesis to improve yield and purity. The incorporation of the trifluoromethoxyethyl group into the pyrazole framework has been achieved through various coupling reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These advancements have significantly streamlined the production process, making this compound more accessible for further research and development.
From a pharmacological perspective, 1H-pyrazol-3-amines have demonstrated promising activity in several therapeutic areas. For instance, they have been investigated as potential inhibitors of kinase enzymes, which are key targets in cancer therapy. Additionally, their ability to modulate ion channels has opened avenues for their use in treating neurological disorders such as epilepsy and chronic pain.
In the agrochemical sector, trifluoromethoxy-containing compounds have shown remarkable efficacy as herbicides and insecticides. The unique combination of electronic and steric properties in this compound allows it to selectively target pest species while minimizing adverse effects on non-target organisms. Recent field trials have confirmed its effectiveness in controlling invasive plant species and agricultural pests, positioning it as a potential candidate for commercialization.
Environmental impact assessments are crucial for any new agrochemical product. Studies on the degradation pathways of CAS No. 1472015-39-6 have revealed that it undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in soil and water systems. This characteristic aligns with current regulatory requirements for sustainable agricultural practices.
Looking ahead, the development of pyrazole-based compounds is expected to continue at a rapid pace. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel analogs with enhanced bioactivity and reduced toxicity profiles. The integration of computational chemistry tools, such as molecular docking and QSAR modeling, will play a pivotal role in guiding these discoveries.
In conclusion, CAS No. 1472015-39-6, or 1H-pyrazol[...]
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